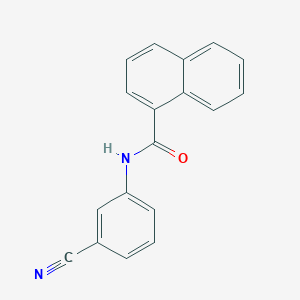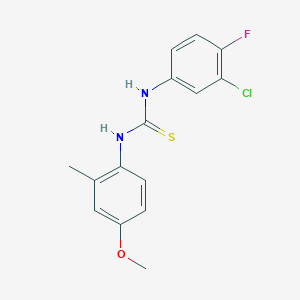
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as CMTM, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been investigated for its potential as an anticancer agent. In pharmacology, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been studied for its potential as a protein-protein interaction inhibitor. In biochemistry, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been investigated for its potential as a tool for studying protein-protein interactions.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it is believed that N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea acts as a protein-protein interaction inhibitor by binding to specific protein domains and preventing the formation of protein complexes. This, in turn, can lead to the inhibition of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea can inhibit the growth and proliferation of various cancer cell lines. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to inhibit the interaction between specific protein domains, which can lead to the inhibition of various cellular processes.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in lab experiments is that it is a highly specific protein-protein interaction inhibitor. This means that it can be used to study specific protein-protein interactions without affecting other cellular processes. However, one limitation of using N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its mechanism of action in more detail, which could lead to the development of more specific protein-protein interaction inhibitors. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea could be used as a tool for studying specific protein-protein interactions in various cellular processes.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-2-methylbenzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis process is typically around 70%.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c1-9-7-11(20-2)4-6-14(9)19-15(21)18-10-3-5-13(17)12(16)8-10/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOVSTPTNOYHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
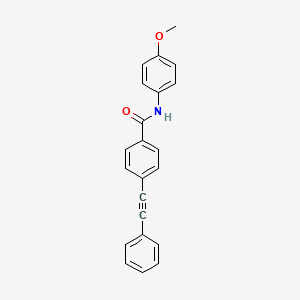
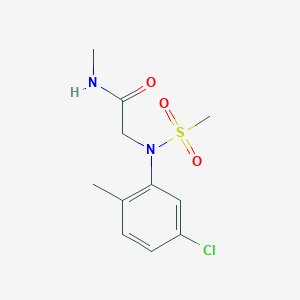
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
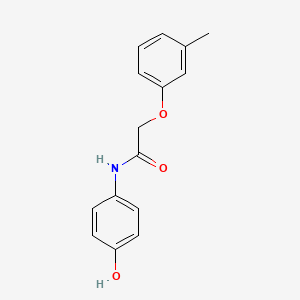

![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
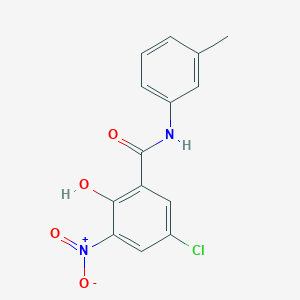
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)
